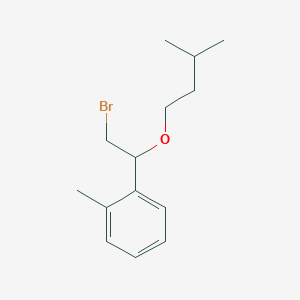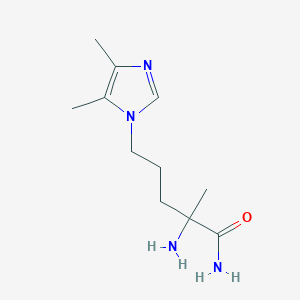
1-(Chloromethyl)-1-pentylcyclopentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Chloromethyl)-1-pentylcyclopentane is an organic compound that belongs to the class of cycloalkanes It consists of a cyclopentane ring substituted with a chloromethyl group and a pentyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chloromethyl)-1-pentylcyclopentane can be achieved through several methods. One common approach involves the chloromethylation of 1-pentylcyclopentane using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction typically proceeds under acidic conditions, and the chloromethyl group is introduced to the cyclopentane ring through electrophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as distillation or recrystallization may be employed to isolate the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
1-(Chloromethyl)-1-pentylcyclopentane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding substituted derivatives.
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, resulting in the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents like water or ethanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives such as alcohols, amines, or thiols.
Oxidation: Carboxylic acids or ketones.
Reduction: Methyl-substituted cyclopentane derivatives.
Aplicaciones Científicas De Investigación
1-(Chloromethyl)-1-pentylcyclopentane has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(Chloromethyl)-1-pentylcyclopentane involves its interaction with various molecular targets. The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds. The compound’s effects are mediated through its ability to modify the structure and function of target molecules, potentially influencing biological pathways and processes.
Comparación Con Compuestos Similares
1-(Chloromethyl)-1-pentylcyclopentane can be compared with other similar compounds, such as:
1-(Chloromethyl)-1-methylcyclopentane: Similar structure but with a methyl group instead of a pentyl group.
1-(Chloromethyl)-1-ethylcyclopentane: Similar structure but with an ethyl group instead of a pentyl group.
1-(Chloromethyl)-1-propylcyclopentane: Similar structure but with a propyl group instead of a pentyl group.
These compounds share similar chemical properties but differ in their alkyl chain length, which can influence their reactivity and applications. The uniqueness of this compound lies in its specific combination of substituents, which can impart distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C11H21Cl |
|---|---|
Peso molecular |
188.74 g/mol |
Nombre IUPAC |
1-(chloromethyl)-1-pentylcyclopentane |
InChI |
InChI=1S/C11H21Cl/c1-2-3-4-7-11(10-12)8-5-6-9-11/h2-10H2,1H3 |
Clave InChI |
YZQVNFHLQSJQHL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1(CCCC1)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-Cyclopropyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B13641877.png)

![2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-prop-2-enoxy-3H-purin-6-one](/img/structure/B13641902.png)





![3-[[4-[2-[(E)-N'-hydroxycarbamimidoyl]phenyl]phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylic acid](/img/structure/B13641955.png)
![3-(2,4-Dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methyl-2-(methylamino)propanamide](/img/structure/B13641960.png)
![N-Ethyl[1,1'-biphenyl]-2-amine](/img/structure/B13641964.png)

